Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with the molecular formula C17H18ClNO4S It is known for its unique structure, which includes a thiophene ring, a chlorophenoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate: This compound has a similar structure but with a phenyl group instead of dimethyl groups on the thiophene ring.
Ethyl 2-{[(3,4-dimethoxybenzoyl)amino}-4,5-dimethyl-3-thiophenecarboxylate: This compound features a dimethoxybenzoyl group instead of a chlorophenoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H18ClNO4S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO4S/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-6-12(18)8-13/h5-8H,4,9H2,1-3H3,(H,19,20) |
InChI Key |
KLYYSDFOQMUYEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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